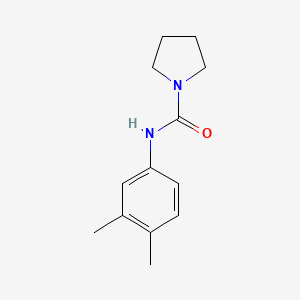![molecular formula C20H20ClFN2O3 B5317609 N-{1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-fluoro-2-methoxybenzamide](/img/structure/B5317609.png)
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-fluoro-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-fluoro-2-methoxybenzamide, also known as CEP-1347, is a small molecule that has been extensively studied for its potential therapeutic benefits in various neurological disorders. This compound was initially developed as a potent inhibitor of the c-Jun N-terminal kinase (JNK) pathway, which is a key signaling pathway involved in neuronal cell death and inflammation.
Wirkmechanismus
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-fluoro-2-methoxybenzamide is a potent inhibitor of the JNK pathway, which is activated in response to various stressors, including oxidative stress and inflammation. Activation of the JNK pathway leads to the phosphorylation of various downstream targets, including c-Jun and ATF-2, which can induce neuronal cell death and inflammation. This compound inhibits the JNK pathway by binding to the ATP-binding pocket of JNK, thereby preventing the phosphorylation of downstream targets and reducing neuronal cell death and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of JNK activation, reduction of oxidative stress and inflammation, and promotion of neuronal survival. In preclinical models, this compound has been shown to improve motor function and reduce neuronal cell death in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-fluoro-2-methoxybenzamide in lab experiments is its potent and specific inhibition of the JNK pathway, which allows for the study of the role of this pathway in various neurological disorders. In addition, this compound has been extensively studied in preclinical models, which provides a strong foundation for its use in future studies. However, one of the limitations of using this compound is its potential off-target effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-{1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-fluoro-2-methoxybenzamide, including the development of more potent and specific JNK inhibitors, the investigation of the role of JNK in various neurological disorders, and the evaluation of the safety and efficacy of this compound in clinical trials. In addition, the combination of this compound with other neuroprotective agents may provide synergistic effects and improve the therapeutic outcomes in various neurological disorders.
Synthesemethoden
The synthesis method of N-{1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-fluoro-2-methoxybenzamide involves several steps, including the condensation of 3-chlorobenzylamine with 3-fluoro-2-methoxybenzoyl chloride to form the intermediate 3-chloro-N-(3-fluoro-2-methoxybenzoyl)benzylamine. This intermediate is then reacted with 5-oxopyrrolidine-3-carboxylic acid to form the final product, this compound. The purity and yield of the final product can be improved by using various purification techniques, such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-fluoro-2-methoxybenzamide has been extensively studied for its potential therapeutic benefits in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. The JNK pathway has been implicated in the pathogenesis of these disorders, and inhibition of this pathway by this compound has been shown to have neuroprotective effects in various preclinical models. In addition, this compound has been shown to have anti-inflammatory and anti-apoptotic effects, which further contribute to its neuroprotective properties.
Eigenschaften
IUPAC Name |
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-3-fluoro-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2O3/c1-27-19-16(6-3-7-17(19)22)20(26)23-15-11-18(25)24(12-15)9-8-13-4-2-5-14(21)10-13/h2-7,10,15H,8-9,11-12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGPDLHPPUFUPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)C(=O)NC2CC(=O)N(C2)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5317529.png)
![N-ethyl-2-methoxy-5-[(propylamino)sulfonyl]benzamide](/img/structure/B5317535.png)
![4-[2-(4-chlorophenyl)morpholin-4-yl]butanoic acid](/img/structure/B5317539.png)


![(3S*,4R*)-3-benzyl-4-methyl-1-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]piperidin-4-ol](/img/structure/B5317594.png)
![4-{[(2,4-dimethylphenyl)acetyl]amino}benzamide](/img/structure/B5317597.png)
![3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5317617.png)
![methyl 2-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B5317625.png)
![2-bromo-4-chloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5317629.png)
![N-(3-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5317637.png)
![methyl 4-({[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetyl}amino)benzoate](/img/structure/B5317645.png)
![3-(1H-1,2,3-benzotriazol-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B5317653.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-(4-methylphenyl)acetamide](/img/structure/B5317657.png)